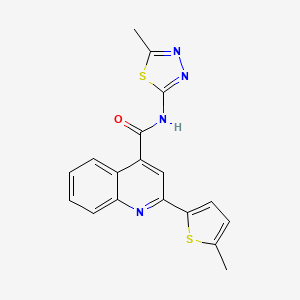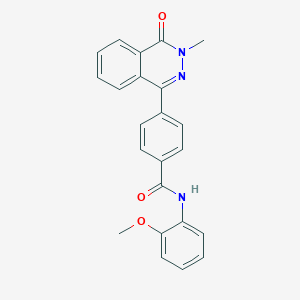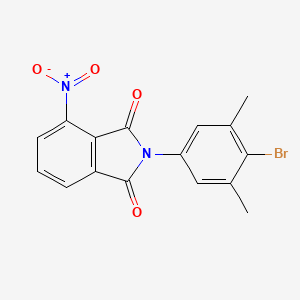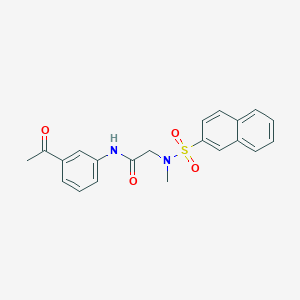
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then functionalized with the appropriate thiadiazole and thienyl groups through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed to convert quinoline derivatives to dihydroquinoline or tetrahydroquinoline structures.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the quinoline ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Oxidation: : Quinone derivatives, such as benzoquinone and naphthoquinone.
Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution: : Halogenated quinolines and various substituted quinoline derivatives.
科学研究应用
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been investigated for its potential antitumor, antimicrobial, and anti-inflammatory properties.
Material Science: : The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antitumor agent, the compound may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. The exact mechanism can vary depending on the specific application and biological context.
相似化合物的比较
This compound is compared to other similar quinoline derivatives, such as:
Quinoline: : The parent compound with a simpler structure.
Chloroquine: : A well-known antimalarial drug.
Ciprofloxacin: : A widely used antibiotic.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-10-7-8-16(24-10)15-9-13(12-5-3-4-6-14(12)19-15)17(23)20-18-22-21-11(2)25-18/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBSIMQIGIGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methyl-2-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide](/img/structure/B3518789.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3518794.png)
![ethyl 2-(2-bromobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3518796.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3518802.png)

![N-(furan-2-ylmethyl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3518811.png)
![5-[[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3518819.png)
![3-chloro-N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3518826.png)


![2-(2-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B3518852.png)
![N,N'-1,2-phenylenebis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B3518855.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3518871.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3518879.png)
